molecular formula C17H13F3N4O B2769427 2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-35-7

2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2769427
CAS No.: 477851-35-7
M. Wt: 346.313
InChI Key: KPJZFUCORFQXOD-KAMYIIQDSA-N
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Description

This specialized chemical entity, 2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, is a functionalized pyrazol-3-one derivative designed for advanced research applications. The compound's core structure is based on the 2,4-dihydro-3H-pyrazol-3-one scaffold, a privileged heterocyclic system known to confer significant bioactivity and utility in medicinal chemistry and drug discovery . Its molecular architecture incorporates a trifluoromethyl group, a moiety highly valued in agrochemical and pharmaceutical research for its ability to modulate lipophilicity, metabolic stability, and bioavailability . The strategic inclusion of a 3-pyridinylmethylamino)methylene substituent enhances its potential as a versatile scaffold for probing biological interactions, particularly with enzymes that recognize heteroaromatic systems. The pyrazole core is a common feature in compounds with diverse biological activities, and its functionalization makes it a candidate for investigations in molecular docking studies and as a key intermediate in the synthesis of more complex chemical libraries for high-throughput screening . This reagent is intended for use by scientific researchers in laboratory settings to explore its specific mechanism of action and applications, which may include the development of novel enzyme inhibitors or the study of structure-activity relationships in hit-to-lead optimization campaigns.

Properties

IUPAC Name

2-phenyl-4-(pyridin-3-ylmethyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O/c18-17(19,20)15-14(11-22-10-12-5-4-8-21-9-12)16(25)24(23-15)13-6-2-1-3-7-13/h1-9,11,23H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVJTESGUDJUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15F3N4O\text{C}_{16}\text{H}_{15}\text{F}_3\text{N}_4\text{O}

Biological Activity Overview

The biological activities of pyrazole derivatives often stem from their ability to interact with various biological targets. The specific activities of this compound include:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Pyrazole derivatives have been reported to target key pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, similar to other pyrazole derivatives that have shown efficacy in reducing inflammation markers in vitro .
  • Antimicrobial Activity : Research indicates that pyrazole compounds can exhibit antimicrobial properties against various pathogens, making them candidates for further investigation in infectious disease contexts .

1. Antitumor Activity

A study evaluated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
PC-315.0Cell cycle arrest

2. Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a reduction in pro-inflammatory cytokines (TNF-α and IL-6). The study highlighted its potential as an anti-inflammatory agent.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α20075
IL-615050

3. Antimicrobial Activity

Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent at Position 4 Molecular Formula Key Properties/Activities Reference
Target Compound : 2-Phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-DHPO [(3-Pyridinylmethyl)amino]methylene C₁₇H₁₃F₃N₄O Hypothesized enhanced solubility and kinase inhibition due to pyridine moiety
TSE-1 : 2-Phenyl-5-(trifluoromethyl)-DHPO None (unsubstituted at position 4) C₁₀H₇F₃N₂O Baseline anti-inflammatory activity; lacks functional group for targeted interactions
(4Z)-2-Phenyl-4-(2-phenylhydrazinylidene)-5-(trifluoromethyl)-DHPO (5e) Phenylhydrazinylidene C₁₇H₁₂F₃N₃O High synthetic yield (81%); antimicrobial activity; moderate solubility
4-[(4-Chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-DHPO (4-Chlorophenylamino)methylene C₁₇H₁₁ClF₃N₃O Potential antiparasitic activity; chloro group enhances lipophilicity
4-{[(2-Chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-DHPO (2-Chlorobenzylamino)methylene C₁₃H₁₁ClF₃N₃O Improved thermal stability (mp 334.8°C predicted); possible CNS targeting
4-{[(3-Trifluoromethylphenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-DHPO [3-(Trifluoromethyl)phenylamino]methylene C₁₈H₁₁F₆N₃O High lipophilicity (predicted logP ~3.44); potential for enzyme inhibition

Structural and Functional Differences

Substituent Effects on Bioactivity: The target compound’s pyridinylmethyl amino group introduces a basic nitrogen atom, which may facilitate hydrogen bonding in biological targets (e.g., kinases or receptors) compared to non-polar substituents like phenylhydrazinylidene (5e) .

Synthetic Accessibility :

  • Compound 5e is synthesized via azo coupling with 81% yield (method B), suggesting efficient routes for hydrazinylidene derivatives .
  • Pyridinylmethyl-substituted analogs likely require multi-step synthesis involving reductive amination or Schiff base formation, which may lower yields compared to simpler derivatives .

Physicochemical Properties: Melting Points: Chlorinated derivatives (e.g., 2-chlorobenzylamino analog) show higher predicted melting points (~334°C) due to strong intermolecular halogen bonding . Solubility: The pyridine moiety in the target compound may improve solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl or trifluoromethylphenyl groups) .

Q & A

Q. Table 1. Key Synthetic Parameters for Pyrazol-3-one Derivatives

StepReagents/ConditionsYield (%)Reference
Azo CouplingAryldiazonium chloride, H₂O/EtOH, 0–5°C60–75
CyclizationHydrazine hydrate, EtOH, reflux80–85
Condensation3-Pyridinylmethylamine, EtOH, 70°C70–78

Q. Table 2. Computational Parameters for DFT Studies

FunctionalBasis SetProperty CalculatedError vs. Experimental
B3LYP6-311++G(d,p)HOMO-LUMO gap±0.2 eV
M06-2Xdef2-TZVPNMR chemical shifts±1.5 ppm

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